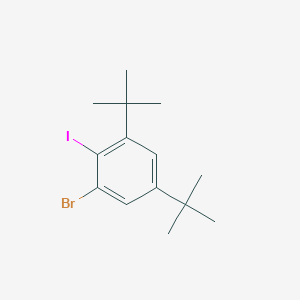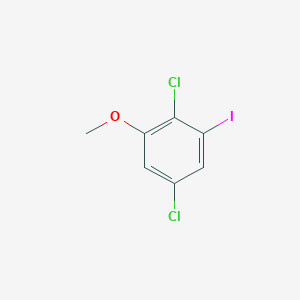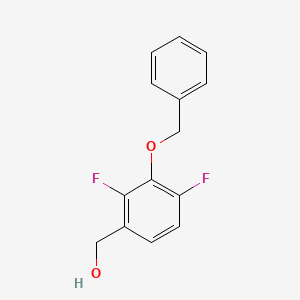
(3-(Benzyloxy)-2,4-difluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Benzyloxy)-2,4-difluorophenyl)methanol is an organic compound with the molecular formula C14H12F2O2 It is a derivative of benzyl alcohol, where the benzyl group is substituted with two fluorine atoms at the 2 and 4 positions and a benzyloxy group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)-2,4-difluorophenyl)methanol typically involves the protection of phenolic hydroxyl groups followed by selective fluorination. One common method involves the reaction of 3-hydroxybenzyl alcohol with benzyl bromide in the presence of a base such as potassium carbonate in acetone to form the benzyloxy derivative. This intermediate is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms at the 2 and 4 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3-(Benzyloxy)-2,4-difluorophenyl)methanol undergoes various chemical reactions, including:
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: 3-(Benzyloxy)-2,4-difluorobenzaldehyde or 3-(Benzyloxy)-2,4-difluorobenzoic acid.
Reduction: 3-(Benzyloxy)-2,4-difluorobenzyl ether.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (3-(Benzyloxy)-2,4-difluorophenyl)methanol involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to the inhibition of enzyme activity or modulation of receptor function . The benzyloxy group can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)benzyl alcohol: Lacks the fluorine atoms, resulting in different chemical and biological properties.
2,4-Difluorobenzyl alcohol:
3-(Benzyloxy)-2,4-difluorobenzaldehyde: An oxidized form of the compound with different reactivity and applications.
Uniqueness
(3-(Benzyloxy)-2,4-difluorophenyl)methanol is unique due to the combination of the benzyloxy group and the fluorine atoms. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H12F2O2 |
|---|---|
Molecular Weight |
250.24 g/mol |
IUPAC Name |
(2,4-difluoro-3-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C14H12F2O2/c15-12-7-6-11(8-17)13(16)14(12)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 |
InChI Key |
LIVPUBTZEIFYFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2F)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


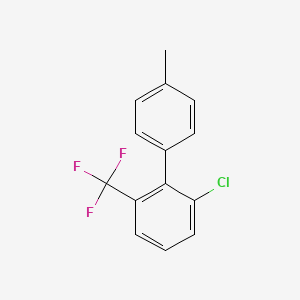
![6-(Tert-butyl) 7-methyl 2,6-diazaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B14030544.png)
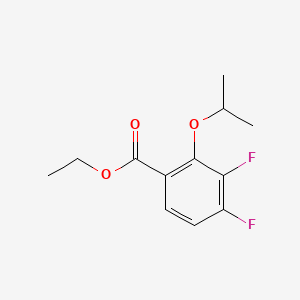


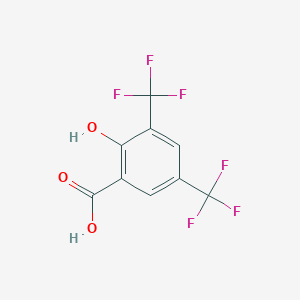

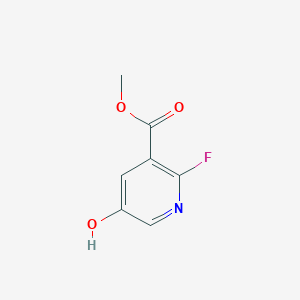
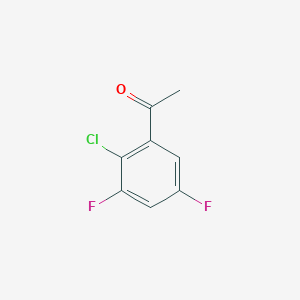
![Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14030589.png)
![(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14030593.png)
